1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h2,7,10H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETQKJFYJWBAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with an appropriate aldehyde or ketone under controlled conditions. One common method includes the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and solvents like ethanol or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes key analogs and their distinguishing features:
Electronic and Reactivity Comparisons
- Enone Reactivity: The α,β-unsaturated ketone in propenones (e.g., ) enables conjugation and electrophilic reactivity. Saturated analogs like 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one lack this reactivity .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity of the enone. Bulky aryl groups (e.g., trimethoxyphenyl in ) improve target specificity in receptor binding.
Biological Activity
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, with the CAS number 1248611-91-7, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 155.19 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a prop-2-en-1-one moiety, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an inhibitor or activator of specific enzymes involved in metabolic pathways. Research indicates that the compound could potentially inhibit enzymes linked to cancer proliferation and microbial resistance mechanisms, suggesting its role in anticancer and antimicrobial applications .
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The presence of the hydroxymethyl group enhances its interaction with microbial cell walls, potentially disrupting their integrity .
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. Its structural features allow it to engage with targets implicated in cancer cell growth and survival. For instance, it has been suggested that the compound can induce apoptosis in certain cancer cell lines by modulating key signaling pathways .
Case Studies and Experimental Evidence
Several studies have explored the biological activity of related compounds, providing insights into their potential applications:
- Anticancer Studies : In vitro studies demonstrated that similar pyrrolidine derivatives can inhibit tumor growth in various cancer models. These compounds were shown to induce cell cycle arrest and apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : A study focusing on structure-activity relationships found that modifications in the pyrrolidine ring significantly affected antimicrobial potency against Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Research indicated that the compound might inhibit specific enzymes involved in the biosynthesis of essential bacterial components, thereby exerting its antimicrobial effects .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Promising | Enzyme inhibition, apoptosis induction |
| 1-(Pyrrolidin-1-yl)prop-2-en-1-one | Low | Limited | Non-specific interactions |
| 3-(Hydroxymethyl)pyrrolidine | High | Moderate | Cell wall synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
